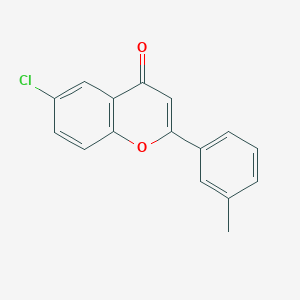

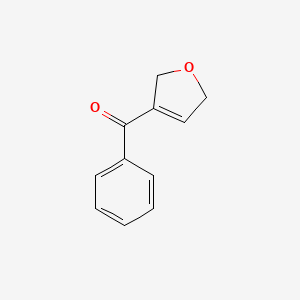

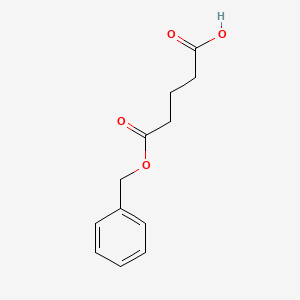

![molecular formula C18H13NO5 B2901183 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-38-1](/img/structure/B2901183.png)

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C18H13NO5 and a molecular weight of 323.30 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 2-Phenyl-quinoline-4-carboxylic acid derivatives, which includes “this compound”, has been achieved by following an optimized synthetic route . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis

The structure of “this compound” includes multiple aromatic rings, which are designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors, leading to the synthesis of potent new HDAC inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 323.30 . More specific properties such as melting point, solubility, and others may require further experimental analysis.Scientific Research Applications

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid has been studied for its potential applications in various scientific fields, such as organic synthesis, chemical biology, and biochemistry. In organic synthesis, this compound has been used as a precursor for the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. In chemical biology, this compound has been used as a scaffold for the synthesis of small molecule inhibitors of protein-protein interactions. Finally, in biochemistry, this compound has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Mechanism of Action

Target of Action

The primary target of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in the regulation of gene expression and are often associated with cancer development when dysregulated .

Mode of Action

This compound interacts with its targets, the HDACs, by forming strong hydrophobic interactions with residues in the opening of the HDAC active site . This interaction inhibits the activity of HDACs, leading to an increase in the acetylation levels of histone proteins .

Biochemical Pathways

The inhibition of HDACs affects the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .

Pharmacokinetics

Modifications to the quinoline-4-carboxylic acid derivatives, such as the introduction of two amino substituents, have been suggested to improve their physicochemical properties .

Result of Action

The molecular and cellular effects of the action of this compound include the induction of G2/M cell cycle arrest and promotion of apoptosis . These effects contribute to its anticancer activity .

Action Environment

It’s worth noting that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been reported to exhibit good antibacterial activity , suggesting that structural modifications can influence the compound’s action.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid in laboratory experiments has several advantages. This compound is relatively inexpensive and readily available, making it an ideal starting material for organic synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, this compound also has some limitations. This compound is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, this compound is not very reactive, making it difficult to use in certain synthetic reactions.

Future Directions

The potential future directions for 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid are numerous. This compound could be further studied for its potential applications in organic synthesis, chemical biology, and biochemistry. Additionally, this compound could be further studied for its potential therapeutic applications, such as its use as an anti-inflammatory, anti-oxidant, and anti-tumor agent. Finally, this compound could be further studied for its potential use in the development of novel drugs and drug delivery systems.

Synthesis Methods

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki coupling reaction, and a Buchwald-Hartwig reaction. The Grignard reaction involves the use of a Grignard reagent and a suitable carboxylic acid, such as this compound, to form an intermediate product that is then reacted with an aldehyde or ketone to form the desired product. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that uses an organoboron compound and an organohalide as the starting materials, which are then reacted with a palladium catalyst to form the desired product. Finally, the Buchwald-Hartwig reaction is a palladium-catalyzed coupling reaction that uses an aryl halide and an aryl amine as the starting materials, which are then reacted with a palladium catalyst to form the desired product.

Safety and Hazards

As with all chemicals, “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name |

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)19-16/h1-9H,10H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKSRDFEYZANBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

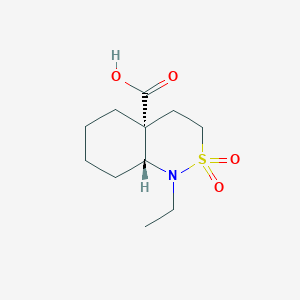

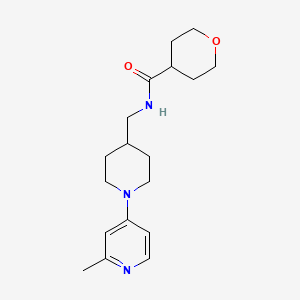

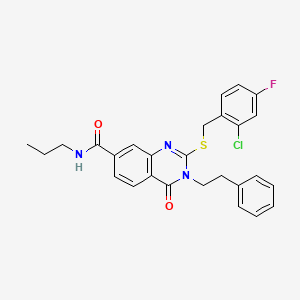

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2901105.png)

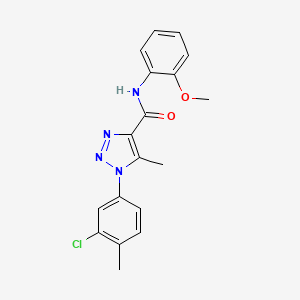

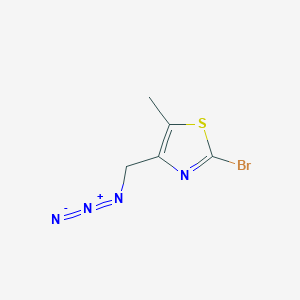

![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)

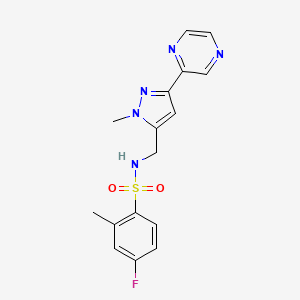

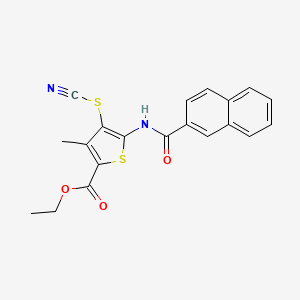

![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)

![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)